molecular formula C16H21N5O2S B4468099 N-ethyl-N-({6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine

N-ethyl-N-({6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine

Cat. No.: B4468099
M. Wt: 347.4 g/mol
InChI Key: ODWXBDRJQXIKAU-UHFFFAOYSA-N
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Description

N-ethyl-N-({6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine is a novel synthetic compound belonging to the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole class, a scaffold recognized for its significant pharmacological potential. This specific derivative is of high interest in preclinical research for its potential as a phosphodiesterase (PDE) enzyme inhibitor. The structural motif of the triazolothiadiazole core is known to exhibit high affinity for PDE isoenzymes, which are crucial regulators of intracellular cyclic nucleotide signaling (source) . By potentially inhibiting PDE4 or related isoforms, this compound may elevate levels of second messengers like cyclic adenosine monophosphate (cAMP) in cells, making it a valuable tool for investigating signaling pathways involved in inflammation, immune cell activation, and smooth muscle contraction. The incorporation of the N-ethylaminomethyl and 2-methoxyphenoxymethyl substituents is designed to optimize its pharmacokinetic properties and receptor binding affinity. Consequently, its primary research value lies in the exploration of novel therapeutic agents for conditions such as asthma, chronic obstructive pulmonary disease (COPD), and autoimmune disorders, where PDE4 is a validated drug target (source) . Researchers utilize this compound in biochemical assays and cell-based studies to elucidate the complex role of specific PDE isoforms in disease pathophysiology and to characterize the structure-activity relationships (SAR) of triazolothiadiazole-based inhibitors.

Properties

IUPAC Name

N-ethyl-N-[[6-[(2-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-4-20(5-2)10-14-17-18-16-21(14)19-15(24-16)11-23-13-9-7-6-8-12(13)22-3/h6-9H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWXBDRJQXIKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=NN=C2N1N=C(S2)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-N-({6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its antitumor properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole and thiadiazole moiety, which are known for their biological significance. The chemical formula can be represented as follows:

C15H19N5O2S\text{C}_{15}\text{H}_{19}\text{N}_{5}\text{O}_{2}\text{S}

Structural Components

  • Triazolo[3,4-b][1,3,4]thiadiazole : This heterocyclic ring is associated with various biological activities including antimicrobial and anticancer effects.
  • Methoxyphenoxy Group : This substituent may enhance the lipophilicity and biological activity of the compound.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. Research conducted by the National Cancer Institute involved testing derivatives of similar structures against multiple cancer cell lines.

Case Study: Antitumor Efficacy

A study focused on 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives demonstrated significant antitumor activity against various cancer types. The results indicated that these derivatives exhibited cytotoxic effects in leukemia, lung cancer, colon cancer, and breast cancer cell lines. The methodology involved the sulforhodamine B assay to assess cell viability after treatment with the compounds .

Cancer TypeCell LineIC50 (µM)
LeukemiaK5625.0
Non-Small Cell LungA5497.5
Colon CancerHCT1166.0
Breast CancerMDA-MB-4684.5

The mechanism by which this compound exerts its antitumor effects may involve:

  • Inhibition of Cell Proliferation : Compounds with triazole and thiadiazole structures have been shown to interfere with DNA synthesis and repair mechanisms.
  • Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route may include:

  • Formation of Thiadiazole Ring : Using appropriate thioketones and hydrazines.
  • Introduction of Methoxyphenyl Group : Via nucleophilic substitution reactions.
  • Final Ethylation : To yield the final compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazolo-Thiadiazole Derivatives

Compound Name Position 6 Substituent Position 3 Substituent Key Properties/Activities References
N-ethyl-N-({6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine 2-methoxyphenoxymethyl N-ethyl-N-(methyl)ethanamine Enhanced lipophilicity; potential CNS activity (theoretical)
6-[(2-Ethoxyphenoxy)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 2-ethoxyphenoxymethyl 2-thienyl Moderate vasodilatory activity
N,N-Dimethyl-4-{3-[4-(2-methyl-2-propanyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline 4-(2-methyl-2-propanyl)phenyl N,N-dimethyl-4-aniline Improved solubility; unconfirmed bioactivity
3-(3’-Pyridyl)-6-substituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Varied (e.g., methyl, phenyl) 3-pyridyl Broad-spectrum antimicrobial activity

Key Observations :

  • Position 6 Substituents: The 2-methoxyphenoxymethyl group in the target compound increases lipophilicity compared to analogues with smaller alkyl groups (e.g., methyl) .
  • Position 3 Substituents : The N-ethyl-N-(methyl)ethanamine group introduces tertiary amine functionality, which may enhance blood-brain barrier penetration compared to aromatic substituents (e.g., thienyl in ) .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Molecular Formula Molar Mass (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound C₂₂H₂₆N₆O₂S 462.55 3.8 <0.1 (DMSO)
6-[(2-Ethoxyphenoxy)methyl]-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole C₁₇H₁₄N₄O₂S₂ 390.45 3.2 0.5 (DMSO)
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide C₁₉H₁₇N₅OS 363.44 2.9 1.2 (DMSO)

Analysis :

  • The target compound’s higher LogP (3.8 vs. 2.9–3.2 in analogues) correlates with its methoxyphenoxy group, suggesting greater membrane permeability but poorer aqueous solubility .
  • Solubility trends align with substituent polarity; benzamide derivatives () exhibit better solubility due to polar amide groups .

Research Findings and Implications

  • Synthetic Routes: The target compound’s synthesis likely involves coupling 4-amino-5-mercapto-1,2,4-triazole with a 2-methoxyphenoxymethyl carbaldehyde, followed by cyclization—a method analogous to and .

Q & A

Q. What are the standard synthetic routes for this triazolo-thiadiazole derivative?

The synthesis typically involves cyclization of precursors such as 3-substituted triazole-thiols with halogenated or aldehyde-containing aromatic moieties. For example:

  • Reacting 3-(2-methylfuran-3-yl)-1,2,4-triazole-5-thiol with 2-methoxyphenoxy-methyl aldehyde in ethanol using potassium carbonate as a base .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) and crystallization from ethanol .
  • Confirmation of purity using TLC and HPLC (>95% purity) .

Q. Which analytical techniques are used for structural characterization?

  • 1H/13C NMR spectroscopy : Assign peaks for triazole (δ 8.7–9.1 ppm), thiadiazole (δ 6.5–7.5 ppm), and methoxy groups (δ 3.8–4.2 ppm) in DMSO-d6 .
  • X-ray crystallography : Resolve intermolecular interactions (e.g., C–H⋯N hydrogen bonds, π–π stacking) to confirm crystal packing .
  • Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 342.8) .

Q. What safety protocols are essential during handling?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols .
  • First aid : Flush eyes with water for 15 minutes; wash skin with soap and water .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent optimization : Replace ethanol with DMF to enhance solubility of aromatic aldehydes .
  • Catalyst screening : Test triethylamine vs. DBU for improved cyclization efficiency .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes (e.g., 150°C, 300 W) .
  • Yield data :
ConditionYield (%)Purity (%)
Ethanol, K2CO36592
DMF, DBU7895
Microwave, DMF8297

Q. How to resolve contradictions in reported biological activities (e.g., anticancer vs. no activity)?

  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., methoxy vs. nitro groups at the 6-position). For instance, 2,5-dinitrophenyl derivatives (KA39) show GI50 values of 1.2–2.8 µM in colorectal cancer cells, while unsubstituted analogs are inactive .
  • Assay variability : Standardize cell lines (e.g., HCT-116 vs. HT-29) and incubation times (48 vs. 72 hours) .

Q. What experimental designs validate the compound’s mechanism of action in targeting topoisomerase IIα?

  • In vitro assays :
  • MTT assay : Measure IC50 values in prostate (PC-3) and colorectal (HCT-116) cancer cells .
  • DNA relaxation assay : Assess inhibition of topoisomerase IIα-mediated DNA unwinding .
    • Molecular docking : Use AutoDock Vina to model interactions with topoisomerase IIα’s ATP-binding pocket (PDB ID: 1ZXM) .
    • Western blotting : Quantify downregulation of Bcl-2 and upregulation of Bax in treated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-N-({6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine
Reactant of Route 2
Reactant of Route 2
N-ethyl-N-({6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine

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